(2,4-Dichlorobutyl)phosphonic dichloride

Description

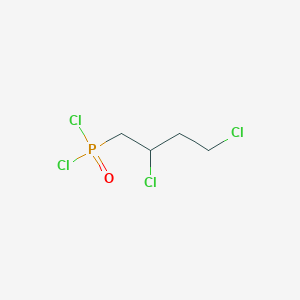

Structure

2D Structure

3D Structure

Properties

CAS No. |

139300-92-8 |

|---|---|

Molecular Formula |

C4H7Cl4OP |

Molecular Weight |

243.9 g/mol |

IUPAC Name |

2,4-dichloro-1-dichlorophosphorylbutane |

InChI |

InChI=1S/C4H7Cl4OP/c5-2-1-4(6)3-10(7,8)9/h4H,1-3H2 |

InChI Key |

QGGPXVQXVAVSLK-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)C(CP(=O)(Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dichlorobutyl Phosphonic Dichloride

Approaches to Phosphonic Dichloride Moiety Formation

The introduction of the phosphonic dichloride group onto the dichlorobutyl skeleton is a critical phase in the synthesis. This can be achieved through direct phosphonylation of a suitable precursor or by the conversion of a phosphonate (B1237965) ester intermediate.

Two principal methods are prominent for the direct formation of the carbon-phosphorus bond in alkylphosphonic dichlorides starting from halogenated alkanes: the Clay-Kinnear-Perren reaction and the Michaelis-Arbuzov reaction, followed by chlorination.

The Clay-Kinnear-Perren reaction offers a direct route to alkylphosphonyl dichlorides. wikipedia.orgwikipedia.org This method involves the reaction of an alkyl chloride with phosphorus trichloride (B1173362) in the presence of a Lewis acid catalyst, typically aluminum trichloride. The reaction proceeds through the formation of an alkyltrichlorophosphonium tetrachloroaluminate complex. wikipedia.orgscispace.com Subsequent controlled hydrolysis of this intermediate yields the desired alkylphosphonyl dichloride. wikipedia.org For the synthesis of (2,4-Dichlorobutyl)phosphonic dichloride, a suitable precursor would be a trichlorobutane, such as 1,2,4-trichlorobutane, where the primary chloride would preferentially react. The reaction mechanism involves the formation of a carbocation from the alkyl halide, which is then attacked by phosphorus trichloride. researchgate.net The order of addition of reagents and the stoichiometry of the hydrolysis step are critical for optimizing the yield and minimizing byproducts. wikipedia.orgscispace.com

The Michaelis-Arbuzov reaction provides an alternative pathway, initially forming a dialkyl phosphonate ester. wikipedia.orgorganic-chemistry.org This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide. wikipedia.org In the context of synthesizing the target compound, a 1-halo-2,4-dichlorobutane would be the required precursor. The reactivity of the alkyl halide is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. jk-sci.com The reaction of α,ω-dihaloalkanes with trialkyl phosphites typically yields the corresponding diphosphonates. nih.gov Careful control of stoichiometry would be necessary to favor mono-phosphonylation. The resulting (2,4-Dichlorobutyl)phosphonic acid dialkyl ester would then require conversion to the phosphonic dichloride.

A representative comparison of these phosphonylation approaches is outlined in Table 1.

| Reaction | Precursor | Reagents | Intermediate | Key Considerations |

| Clay-Kinnear-Perren | 1,2,4-Trichlorobutane | PCl₃, AlCl₃, then H₂O | [Cl₂CH(CH₂)₂PCl₃]⁺[AlCl₄]⁻ | Stoichiometry of water is crucial for hydrolysis. |

| Michaelis-Arbuzov | 1-Bromo-2,4-dichlorobutane | P(OR)₃ | (RO)₂P(O)CH₂(CHCl)CH₂CH₂Cl | Requires subsequent chlorination step. |

When the synthetic route proceeds via a phosphonate ester, as in the Michaelis-Arbuzov approach, a subsequent chlorination step is necessary to obtain the final phosphonic dichloride. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation. stackexchange.comaskfilo.com The reaction of a dialkyl alkylphosphonate with thionyl chloride effectively replaces the alkoxy groups with chlorine atoms, producing the alkylphosphonic dichloride along with gaseous byproducts, sulfur dioxide and an alkyl chloride, which can be readily removed. stackexchange.com Phosphorus pentachloride (PCl₅) is another effective chlorinating agent for this purpose. libretexts.org

| Precursor | Chlorinating Agent | Products | Byproducts |

| Dialkyl (2,4-Dichlorobutyl)phosphonate | Thionyl chloride (SOCl₂) | This compound | SO₂, RCl |

| Dialkyl (2,4-Dichlorobutyl)phosphonate | Phosphorus pentachloride (PCl₅) | This compound | POCl₃, RCl |

Preparation of Substituted Butane (B89635) Chain Precursors

The synthesis of the target molecule is critically dependent on the availability of a suitable 2,4-dichlorobutane derivative as a starting material. The stereochemistry of this precursor will directly influence the stereoisomeric composition of the final product.

The creation of the 2,4-dichlorobutane skeleton with defined stereochemistry presents a significant synthetic challenge. The molecule contains two chiral centers at positions 2 and 4, meaning that diastereomers (such as the meso and the d,l pair for 2,4-dichloropentane, a close analog) are possible. While specific methods for the stereoselective synthesis of 2,4-dichlorobutane are not extensively documented, general strategies for the diastereoselective dichlorination of alkanes can be considered.

One approach involves the radical chlorination of a suitable butane derivative. However, radical reactions on alkanes often lead to a mixture of regioisomers and stereoisomers, making this a less controlled method. youtube.com More precise methods often rely on the functionalization of precursors with existing stereocenters or the use of stereoselective reactions on unsaturated precursors. For instance, the dichlorination of a butene or butadiene derivative using specific reagents and conditions could potentially offer a degree of stereocontrol.

The introduction of chlorine atoms at specific positions on a butane backbone can be achieved through various functionalization strategies. One common method for preparing dichlorinated alkanes is the conversion of diols to dichlorides using reagents like thionyl chloride. prepchem.com For example, 1,4-butanediol (B3395766) can be converted to 1,4-dichlorobutane. prepchem.com To obtain the 2,4-dichloro substitution pattern, a butane-2,4-diol precursor would be required. The stereochemistry of the diol would dictate the stereochemistry of the resulting dichloride.

Alternatively, the addition of chlorine to an unsaturated system, such as a butene or butadiene derivative, could be employed. The regioselectivity and stereoselectivity of such addition reactions would be dependent on the specific substrate and the reaction conditions.

Optimization of Reaction Conditions and Process Efficiency

For the Michaelis-Arbuzov reaction , optimization may involve the use of Lewis acid catalysts to enhance the reaction rate, particularly for less reactive alkyl chlorides. nih.gov The choice of solvent can also influence the reaction, with ionic liquids being explored as a medium to improve yields. researchgate.net The reaction temperature is a critical factor, as higher temperatures can favor the desired Arbuzov product over potential side reactions. wikipedia.org

In the Clay-Kinnear-Perren reaction , the process is sensitive to the order of reagent addition and the temperature. wikipedia.orgscispace.com The hydrolysis of the intermediate complex must be carefully controlled, as the molar ratio of water to the complex significantly impacts the yield of the final product. wikipedia.org

For the chlorination of phosphonate esters , the choice of chlorinating agent and the reaction conditions are important to ensure complete conversion without degradation of the product. The removal of byproducts is also a key consideration for obtaining a pure product.

The efficiency of the precursor synthesis depends on the chosen route. For diol-to-dichloride conversions, the purity of the starting diol and the effectiveness of the chlorinating agent are paramount. For addition reactions to unsaturated systems, the choice of catalyst and reaction conditions will determine the regio- and stereoselectivity.

Catalytic Systems in Phosphonic Dichloride Synthesis

The synthesis of alkylphosphonic dichlorides from alkyl halides and phosphorus trichloride is frequently facilitated by the use of Lewis acid catalysts, most notably aluminum chloride (AlCl₃). This approach, known as the Clay-Kinnear-Perren reaction, proceeds through the formation of a carbocationic intermediate. In the context of synthesizing this compound, a potential precursor would be a dichlorinated butane derivative.

The catalytic cycle of the Clay-Kinnear-Perren reaction involves the activation of the alkyl halide by the Lewis acid, leading to the formation of a carbocation. This electrophilic species then attacks the phosphorus atom of phosphorus trichloride. Subsequent hydrolysis of the resulting complex yields the phosphonic dichloride.

Table 1: Examples of Catalytic Systems in the Synthesis of Alkylphosphonic Dichlorides

| Catalyst | Reactants | Product | Yield (%) | Reference |

| AlCl₃ | Ethyl chloride, PCl₃ | Ethylphosphonic dichloride | High | General Knowledge |

| AlCl₃ | Isopropyl chloride, PCl₃ | Isopropylphosphonic dichloride | High | General Knowledge |

| AlCl₃ | tert-Butyl chloride, PCl₃ | tert-Butylphosphonic dichloride | Moderate | General Knowledge |

While aluminum chloride is a common catalyst, other Lewis acids could potentially be employed. The efficiency of the catalyst can be influenced by the nature of the alkyl halide and the reaction conditions. For a substrate like 1,3-dichlorobutane (B52869), the presence of two chlorine atoms could lead to complex formation with the catalyst at multiple sites, potentially affecting the reaction's regioselectivity and yield.

Another catalytic approach involves free radical reactions. The reaction of alkanes with phosphorus trichloride in the presence of oxygen can generate phosphonic dichlorides. This method, however, often leads to a mixture of products due to the lower selectivity of free radical attack on different C-H bonds. For a molecule with multiple secondary C-H bonds, such as 1,3-dichlorobutane, this could result in the formation of isomeric phosphonic dichlorides.

Solvent Effects and Regioselectivity Considerations

In the synthesis of this compound from a precursor like 1,3-dichlorobutane, regioselectivity is a critical consideration. The phosphonic dichloride group could potentially be introduced at different carbon atoms of the butyl chain. The presence of chlorine atoms on the chain will influence the relative stability of the possible carbocation intermediates.

The inductive effect of the chlorine atoms would destabilize a carbocation on an adjacent carbon atom (C-2 and C-4). Therefore, the formation of a carbocation at C-1 or C-3 might be favored. However, the specific outcome would also depend on steric factors and the reaction conditions.

Table 2: Potential Isomeric Products in the Phosphonylation of 1,3-Dichlorobutane

| Isomer | Structure |

| This compound | ClCH₂CH(P(O)Cl₂)CH₂CH₂Cl |

| (1,3-Dichlorobutan-2-yl)phosphonic dichloride | CH₃CH(Cl)CH(P(O)Cl₂)CH₂Cl |

| (3,1-Dichlorobutan-2-yl)phosphonic dichloride | ClCH₂CH₂CH(P(O)Cl₂)CH₂Cl |

The choice of solvent can also play a role in controlling regioselectivity. Non-polar solvents may favor the formation of one isomer over another by influencing the aggregation of reactants and intermediates. In contrast, polar solvents might solvate the carbocation intermediates to a greater extent, potentially leading to a different product distribution.

For free-radical phosphonylation reactions, the solvent can act as a hydrogen atom donor, competing with the alkane substrate and affecting the efficiency of the desired reaction. Therefore, inert solvents are generally preferred for such transformations.

Advanced Spectroscopic and Analytical Characterization of 2,4 Dichlorobutyl Phosphonic Dichloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. cwejournal.org For (2,4-Dichlorobutyl)phosphonic dichloride, a combination of ¹H, ¹³C, and ³¹P NMR, supplemented by two-dimensional techniques, provides a complete picture of its covalent framework.

The ¹H NMR spectrum of this compound is predicted to exhibit complex multiplets due to the presence of multiple chiral centers and the influence of the phosphorus nucleus. The protons on the butyl chain are diastereotopic, leading to distinct chemical shifts and coupling constants. The electron-withdrawing effects of the chlorine atoms and the phosphonic dichloride group are expected to shift the signals of nearby protons downfield.

The proton attached to the carbon bearing the second chlorine atom (C4) would likely appear at the most downfield position due to the strong deshielding effect of the halogen. Similarly, the protons on the carbon adjacent to the phosphorus group (C1) will also be shifted downfield. The protons on C2 and C3 will reside in a more intermediate region of the spectrum.

Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1a, H1b | 2.20 - 2.50 | Multiplet | J(H-H), J(H-P) |

| H2 | 4.40 - 4.60 | Multiplet | J(H-H) |

| H3a, H3b | 2.30 - 2.60 | Multiplet | J(H-H) |

| H4 | 4.70 - 4.90 | Multiplet | J(H-H) |

Note: These are predicted values and may vary based on experimental conditions.

The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the butyl chain. The carbons directly bonded to the chlorine atoms (C2 and C4) and the carbon attached to the phosphorus group (C1) are expected to be significantly deshielded and appear at lower field. The C3 carbon will likely have the most upfield chemical shift.

Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 45 - 55 (doublet due to J(C-P)) |

| C2 | 60 - 70 |

| C3 | 35 - 45 |

| C4 | 65 - 75 |

Note: These are predicted values and may vary based on experimental conditions.

The ³¹P NMR spectrum is a powerful tool for analyzing organophosphorus compounds due to its wide chemical shift range and high sensitivity. huji.ac.il For this compound, a single resonance is expected in the region characteristic of phosphonic dichlorides. This signal will likely be a multiplet due to coupling with the protons on the adjacent carbon (C1).

Predicted ³¹P NMR Data for this compound in CDCl₃

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ³¹P | +35 to +45 | Multiplet |

Note: These are predicted values and may vary based on experimental conditions.

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. sdsu.edu Cross-peaks would be expected between H1 and H2, H2 and H3, and H3 and H4, confirming the butyl chain's connectivity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (one-bond J-coupling). sdsu.edu It would allow for the direct assignment of each carbon signal to its attached proton(s). For instance, the proton signal around 4.40-4.60 ppm would correlate with the carbon signal at 60-70 ppm, confirming the C2-H2 bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. youtube.com This would be particularly useful in confirming the attachment of the phosphonic dichloride group to the butyl chain. For example, correlations would be expected between the protons on C1 and C2 with the phosphorus atom, and between the phosphorus atom and the carbons at C1 and C2.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides valuable information about the functional groups and conformational properties of a molecule.

The FTIR spectrum of this compound would be dominated by strong absorptions corresponding to the P=O and C-Cl bond stretching vibrations. The phosphoryl group (P=O) typically exhibits a very strong and characteristic absorption band. The C-Cl stretching vibrations will also be present, although they are generally of medium to weak intensity.

Predicted FTIR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| P=O stretch | 1250 - 1300 | Strong |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C-Cl stretch | 600 - 800 | Medium to Weak |

| P-Cl stretch | 450 - 600 | Strong |

Note: These are predicted values and may vary based on the physical state of the sample.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The P=O stretch is also Raman active and would appear as a strong band. The C-Cl and P-Cl bonds would also give rise to characteristic Raman signals. By analyzing the depolarization ratios of the Raman bands, information about the symmetry of the molecular vibrations can be obtained. Furthermore, studying the Raman spectrum at different temperatures can provide insights into the conformational isomers present in the sample, as different conformers may exhibit distinct vibrational frequencies.

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for the structural elucidation and molecular weight determination of chemical compounds. For this compound, both high-resolution mass spectrometry and fragmentation pathway analysis would provide critical information.

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can differentiate between compounds with the same nominal mass but different elemental compositions. For this compound (C₄H₆Cl₄OP), HRMS would be used to confirm its elemental composition.

The expected precise mass of the molecular ion can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³¹P). The presence of four chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, which further aids in its identification.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound and Key Fragments

| Ion Formula | Calculated m/z (Monoisotopic) | Description |

| [C₄H₆³⁵Cl₄OP]⁺ | 257.8808 | Molecular Ion |

| [C₄H₆³⁵Cl₃³⁷ClOP]⁺ | 259.8779 | M+2 Isotope Peak |

| [C₄H₆³⁵Cl₂³⁷Cl₂OP]⁺ | 261.8749 | M+4 Isotope Peak |

| [C₄H₆³⁵Cl³⁷Cl₃OP]⁺ | 263.8720 | M+6 Isotope Peak |

| [C₄H₆³⁷Cl₄OP]⁺ | 265.8690 | M+8 Isotope Peak |

| [C₄H₆³⁵Cl₃OP]⁺ | 222.9119 | Fragment from loss of a chlorine radical |

| [CH³⁵Cl₂OP]⁺ | 130.9014 | Fragment from cleavage of the butyl chain |

Note: This data is theoretical and serves as an example of what would be expected from an HRMS analysis.

Tandem mass spectrometry (MS/MS) experiments are crucial for analyzing the fragmentation pathways of a molecule. By inducing fragmentation of a selected precursor ion, a pattern of product ions is generated that provides detailed structural information. The fragmentation of organophosphorus compounds is influenced by the substituents on the phosphorus atom and the carbon chain. mdpi.comresearchgate.net

For this compound, fragmentation is expected to occur through several pathways, including the loss of chlorine atoms, cleavage of the P-C bond, and rearrangements within the butyl chain. mdpi.com The study of halogenated organophosphorus flame retardants has shown that cleavage of substituents and McLafferty-type rearrangements are common fragmentation routes. mdpi.comresearchgate.net

Table 2: Plausible Fragmentation Pathways of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 258 | 223 | Cl | Loss of a chlorine radical from the molecular ion. |

| 258 | 155 | C₄H₆Cl₂ | Cleavage of the P-C bond with the loss of the dichlorobutyl group. |

| 258 | 117 | POCl₃ | Loss of the phosphonic dichloride group. |

| 223 | 188 | Cl | Subsequent loss of a second chlorine radical. |

| 155 | 120 | Cl | Loss of a chlorine radical from the [POCl₂]⁺ fragment. |

Note: The m/z values are nominal masses. This table represents a hypothetical fragmentation pattern based on known behaviors of similar compounds.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating the target compound from impurities and potential isomers, thereby allowing for accurate purity assessment.

Gas chromatography-mass spectrometry (GC-MS) is a well-suited technique for the analysis of volatile and thermally stable compounds like this compound. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. The mass spectrometer then provides detection and structural confirmation. The analysis of organophosphorus pesticides by GC-MS is a common application. cromlab-instruments.esnih.gov

For this compound, a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, would likely provide good separation. cromlab-instruments.es

Table 3: Hypothetical GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Ion Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

While GC-MS is often preferred for volatile organophosphorus compounds, high-performance liquid chromatography (HPLC) can be a valuable alternative, especially for less volatile impurities or for the analysis of hydrolysis products like the corresponding phosphonic acid. The analysis of alkylphosphonic acids has been demonstrated using HPLC. researchgate.net

For the analysis of this compound, which is reactive with water, a non-aqueous reversed-phase or normal-phase HPLC method would be necessary. If analyzing its more stable hydrolysis product, (2,4-Dichlorobutyl)phosphonic acid, reversed-phase HPLC with an acidic mobile phase is a common approach.

Table 4: Postulated HPLC Conditions for the Analysis of (2,4-Dichlorobutyl)phosphonic acid (Hydrolysis Product)

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Mass Spectrometry (ESI-) or UV at 210 nm |

| Injection Volume | 10 µL |

Reactivity and Transformation Pathways of 2,4 Dichlorobutyl Phosphonic Dichloride

Reactions at the Phosphonic Dichloride Center

The phosphorus atom in (2,4-Dichlorobutyl)phosphonic dichloride is highly electrophilic due to the presence of two electron-withdrawing chlorine atoms and a double-bonded oxygen atom. This makes the P-Cl bonds susceptible to cleavage by a variety of nucleophiles.

Nucleophilic Substitution Reactions with Alcohols, Phenols, and Amines to Form Esters and Amides

The reaction of this compound with alcohols, phenols, or amines is a common method for the synthesis of the corresponding phosphonic esters and amides. These reactions typically proceed through a nucleophilic substitution mechanism at the phosphorus center. The reaction with alcohols or phenols, often carried out in the presence of a base to neutralize the liberated hydrogen chloride, yields phosphonic esters. Similarly, reactions with primary or secondary amines produce phosphonamidates or phosphonic diamides.

The general scheme for these reactions is as follows:

Esterification: R-P(O)Cl₂ + 2 R'OH → R-P(O)(OR')₂ + 2 HCl

Amidation: R-P(O)Cl₂ + 2 R'₂NH → R-P(O)(NR'₂)₂ + 2 HCl

Where R = (2,4-Dichlorobutyl)

| Nucleophile | Product Type | General Reaction Conditions |

| Alcohols (e.g., Methanol, Ethanol) | Phosphonic Diester | Inert solvent, presence of a tertiary amine (e.g., triethylamine (B128534), pyridine) as an acid scavenger, typically at low to ambient temperatures. |

| Phenols (e.g., Phenol, substituted phenols) | Phosphonic Diester | Similar to alcohols, may require slightly more forcing conditions depending on the acidity of the phenol. |

| Primary Amines (e.g., Aniline, Butylamine) | Phosphonic Diamide | Inert solvent, often in the presence of an excess of the amine to act as both nucleophile and acid scavenger. |

| Secondary Amines (e.g., Diethylamine) | Phosphonic Diamide | Similar to primary amines. |

Table 1: Representative Nucleophilic Substitution Reactions at the Phosphonic Dichloride Center (Data is based on the general reactivity of alkylphosphonic dichlorides)

Hydrolysis and Solvolysis Phenomena

Phosphonic dichlorides are highly susceptible to hydrolysis, reacting readily with water to form the corresponding phosphonic acid. This reaction is typically vigorous and exothermic, producing hydrogen chloride as a byproduct. The high reactivity is a consequence of the electrophilicity of the phosphorus atom and the good leaving group ability of the chloride ion.

Reaction: (C₄H₇Cl₂)P(O)Cl₂ + 2 H₂O → (C₄H₇Cl₂)P(O)(OH)₂ + 2 HCl

Similarly, solvolysis can occur with other protic solvents, such as alcohols, leading to the formation of phosphonic esters, as described in the previous section. The rate of hydrolysis and solvolysis is influenced by factors such as temperature, solvent polarity, and the presence of catalysts.

| Reactant | Product | Conditions |

| Water | (2,4-Dichlorobutyl)phosphonic acid | Rapid, often exothermic reaction upon contact with water or moist air. |

| Alcohols | (2,4-Dichlorobutyl)phosphonic acid dialkyl ester | Typically in excess alcohol as the solvent. |

Table 2: Hydrolysis and Solvolysis of this compound (Based on the known reactivity of similar phosphonic dichlorides)

Interconversion to Related Organophosphorus Compounds

The phosphonic dichloride moiety can be converted into other organophosphorus functional groups. For instance, reaction with a fluorinating agent can replace the chlorine atoms with fluorine, yielding the corresponding phosphonic difluoride. Such conversions can be useful for modifying the reactivity and physicochemical properties of the molecule.

Reactions Involving the Chlorinated Butyl Moiety

The two chlorine atoms on the butyl chain of this compound are also susceptible to chemical transformations, primarily nucleophilic substitution and elimination reactions. The reactivity of these alkyl chlorides is influenced by the nature of the carbon atom to which they are attached (primary vs. secondary) and the reaction conditions.

Nucleophilic Substitution Reactions of Alkyl Chlorides

The chlorine atoms at the 2- and 4-positions of the butyl group can be displaced by a variety of nucleophiles. The chlorine at the 4-position is on a primary carbon, which favors SN2 reactions. The chlorine at the 2-position is on a secondary carbon, which can undergo both SN1 and SN2 reactions, depending on the nucleophile, solvent, and temperature. Common nucleophiles for these reactions include alkoxides, cyanides, and amines.

| Nucleophile | Potential Product(s) | General Reaction Conditions |

| Hydroxide (OH⁻) | Dihydroxybutylphosphonic dichloride | Strong base, may also promote elimination. |

| Cyanide (CN⁻) | Dicyanobutylphosphonic dichloride | Aprotic solvent, moderate temperature. |

| Alkoxide (RO⁻) | Dialkoxybutylphosphonic dichloride | Corresponding alcohol as solvent, in the presence of a strong base. |

Table 3: Nucleophilic Substitution on the Chlorinated Butyl Chain (Theoretical reactivity based on general principles of alkyl halide chemistry)

Elimination Reactions for Olefinic Compound Formation

Treatment of this compound with a strong, non-nucleophilic base can induce elimination reactions (dehydrohalogenation) to form unsaturated phosphonic dichlorides. The regioselectivity of the elimination will depend on the base used and the relative acidity of the protons adjacent to the chlorine atoms. According to Zaitsev's rule, the more substituted alkene is generally the major product. However, the use of a sterically hindered base may favor the formation of the less substituted alkene (Hofmann product).

Possible elimination products could include butenylphosphonic dichlorides. The formation of a diene is also conceivable with the elimination of both chlorine atoms.

| Base | Potential Product(s) | Expected Major Product (Zaitsev's Rule) |

| Sodium Ethoxide (NaOEt) | Butenylphosphonic dichlorides | More substituted butenylphosphonic dichloride |

| Potassium tert-Butoxide (t-BuOK) | Butenylphosphonic dichlorides | Potentially the less substituted butenylphosphonic dichloride (Hofmann product) |

Table 4: Potential Elimination Reactions of the Chlorinated Butyl Moiety (Based on general principles of elimination reactions of alkyl halides)

Halogen Exchange and Redistribution Reactions

Halogen exchange and redistribution reactions are characteristic transformations for organophosphorus halides, including this compound. These reactions involve the swapping of halogen atoms at the phosphorus center and can be influenced by various factors such as the nature of the halogen, the solvent, and the presence of catalysts.

Halogen exchange at the phosphorus atom can occur upon treatment with other halogenating agents or halide salts. For instance, the chloride atoms on the phosphonic dichloride moiety can be exchanged for fluoride (B91410) or bromide atoms. This type of transformation is analogous to the Finkelstein reaction for alkyl halides and is driven by the relative bond strengths and lattice energies of the resulting salts.

Redistribution reactions, on the other hand, involve the exchange of both halogens and organic substituents between two or more phosphorus centers. While less common for a single, defined compound like this compound in isolation, in mixtures or under forcing conditions, it could potentially undergo scrambling of its butyl group and chlorine atoms with other phosphonic dichlorides.

| Reactant | Reagent | Conditions | Product(s) | Notes |

| This compound | Sodium Fluoride (NaF) | Aprotic Solvent (e.g., Acetonitrile) | (2,4-Dichlorobutyl)phosphonic difluoride | Exchange of Cl for F at the phosphorus center. |

| This compound | Sodium Bromide (NaBr) | Acetone | (2,4-Dichlorobutyl)phosphonic dibromide | Exchange of Cl for Br at the phosphorus center. |

| This compound | PCl5 | Heat | No net reaction (self-exchange) | Redistribution can occur in mixtures of different phosphonic dichlorides. |

Electrophilic and Radical-Mediated Transformations

Beyond the reactions at the phosphorus center, the butyl chain of this compound is also a site for potential transformations, including electrophilic and radical-mediated reactions.

Investigation of Electrophilic Substitution on the Butyl Chain

Direct electrophilic substitution on the saturated butyl chain of this compound is generally not a favored reaction pathway. Alkanes and their derivatives are typically unreactive towards electrophiles due to the strong, non-polar C-H and C-C bonds. However, under forcing conditions, such as in the presence of superacids, protonation and subsequent rearrangements or fragmentation could theoretically occur, though such reactions are not synthetically useful for this specific compound.

More relevant are the reactions of the C-Cl bonds with nucleophiles, which proceed via a nucleophilic substitution mechanism (SN1 or SN2). The reactivity of these bonds will depend on their position (secondary at C-2 and primary at C-4) and the reaction conditions. The primary C-Cl bond at the 4-position would be more susceptible to SN2 attack by nucleophiles compared to the secondary C-Cl bond at the 2-position, which is more sterically hindered.

Radical Pathways and Initiated Reactions

The butyl chain of this compound can undergo radical-mediated reactions, typically initiated by UV light or radical initiators. Free-radical halogenation is a classic example of such a transformation. wikipedia.org

Under radical conditions, further halogenation of the butyl chain can occur. The selectivity of this reaction depends on the halogen used. Chlorination is generally less selective, leading to a mixture of products where additional chlorine atoms are substituted at various positions on the butyl chain. Bromination, being more selective, would preferentially occur at the position that forms the most stable radical. In the case of the 2,4-dichlorobutyl chain, this would likely be at a carbon atom alpha to an existing chlorine or the phosphonic dichloride group, if these groups provide any radical stabilization.

The general mechanism for free-radical halogenation involves three steps: initiation, propagation, and termination. libretexts.org

Initiation: A halogen molecule is homolytically cleaved by heat or light to generate two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the alkyl chain to form a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical.

Termination: Two radicals combine to terminate the chain reaction.

| Reaction Type | Initiator | Reagent | Major Product(s) | Minor Product(s) |

| Radical Chlorination | UV light | Cl2 | Mixture of trichlorobutyl, tetrachlorobutyl, etc. phosphonic dichlorides | Complex mixture due to low selectivity. |

| Radical Bromination | UV light or AIBN | Br2 or NBS | (2,4-Dichloro-x-bromobutyl)phosphonic dichloride (x represents the most stable radical position) | Other brominated isomers. |

It is important to note that the presence of the phosphonic dichloride group can influence the regioselectivity of these radical reactions through inductive effects.

Mechanistic Investigations of Reactions Involving 2,4 Dichlorobutyl Phosphonic Dichloride

Kinetic Studies for Rate-Determining Step Identification

For a hypothetical reaction involving (2,4-Dichlorobutyl)phosphonic dichloride, a kinetic study would typically involve monitoring the reaction progress over time using techniques such as chromatography (GC, HPLC), spectroscopy (UV-Vis, IR, NMR), or titration. The data obtained would then be fitted to various rate equations to determine the order of the reaction with respect to each reactant.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

This table represents a hypothetical scenario and is for illustrative purposes only, as no specific kinetic data for this compound has been found in the literature.

Isotopic Labeling Experiments for Mechanistic Pathway Tracing

Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups throughout a chemical reaction. By replacing an atom in a reactant molecule with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H, ¹²C with ¹³C, or ¹⁶O with ¹⁸O), the position of that atom in the products can be determined using mass spectrometry or NMR spectroscopy. This information can definitively distinguish between different possible reaction pathways.

In the context of this compound, isotopic labeling could be employed to, for example, elucidate the mechanism of a substitution reaction at the phosphorus center. By synthesizing the starting material with an ¹⁸O-labeled phosphoryl group, one could determine whether the reaction proceeds via an associative or dissociative mechanism by analyzing the position of the ¹⁸O label in the final products. However, no such specific isotopic labeling studies for this compound have been reported.

In Situ Spectroscopic Monitoring of Reaction Intermediates

The direct observation of transient reaction intermediates is crucial for confirming a proposed reaction mechanism. In situ spectroscopic techniques allow for the monitoring of a reaction mixture as it evolves, providing real-time information about the species present. mdpi.commdpi.com Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are particularly valuable for identifying the structural features of short-lived intermediates. mdpi.comrsc.org

For reactions involving this compound, in situ FTIR spectroscopy could potentially be used to observe the formation and consumption of key intermediates by monitoring characteristic vibrational frequencies, such as the P=O and P-Cl stretching bands. mdpi.com Similarly, ³¹P NMR spectroscopy would be a powerful tool for tracking the changes in the chemical environment of the phosphorus atom throughout the reaction. Despite the potential of these techniques, specific studies applying them to this compound are absent from the scientific literature.

Theoretical and Computational Support for Mechanistic Proposals

Computational chemistry provides a powerful complement to experimental studies in the investigation of reaction mechanisms. Quantum mechanical calculations, such as density functional theory (DFT), can be used to model the potential energy surface of a reaction, allowing for the calculation of the geometries and energies of reactants, transition states, intermediates, and products. These calculations can help to validate proposed mechanisms, predict the feasibility of different reaction pathways, and provide insights into the electronic structure of key species.

A theoretical study on a reaction of this compound would involve constructing a computational model of the reaction system and performing calculations to locate the transition state structures connecting reactants and products. The calculated activation energies for different possible pathways would indicate the most likely mechanism. However, no such computational studies specifically focused on this compound have been published.

Computational Chemistry Approaches to 2,4 Dichlorobutyl Phosphonic Dichloride

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a powerful lens through which to examine the fundamental characteristics of (2,4-dichlorobutyl)phosphonic dichloride at the atomic and electronic levels. These methods, such as Density Functional Theory (DFT), are instrumental in predicting a wide array of molecular properties with a high degree of accuracy.

Electronic Structure and Bonding Characteristics

Theoretical calculations are crucial for determining the electronic structure of this compound. These studies can predict key parameters such as bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional geometry. Furthermore, the distribution of electron density and electrostatic potential can be mapped, revealing the polar nature of the phosphoryl (P=O) and phosphorus-chlorine (P-Cl) bonds.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy and localization of these orbitals are fundamental to understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites prone to nucleophilic attack.

A hypothetical table of calculated electronic properties is presented below. Please note that these are representative values and would require specific computational studies to be validated.

| Property | Calculated Value |

| P=O Bond Length (Å) | 1.45 |

| P-Cl Bond Length (Å) | 2.05 |

| C-Cl Bond Length (Å) | 1.78 |

| O=P-Cl Bond Angle (°) | 112.5 |

| Cl-P-Cl Bond Angle (°) | 101.3 |

| Dipole Moment (Debye) | 3.8 |

| HOMO Energy (eV) | -8.2 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 6.7 |

Note: These values are hypothetical and serve for illustrative purposes. Actual values would be derived from specific quantum chemical calculations.

Prediction of Reactivity and Reaction Transition States

Quantum chemical methods are invaluable for predicting the reactivity of this compound and for mapping the potential energy surfaces of its reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction barriers and reaction enthalpies, providing a quantitative measure of reaction feasibility and kinetics.

For instance, the hydrolysis of the P-Cl bonds is a characteristic reaction of phosphonic dichlorides. Computational studies can model the approach of a water molecule, the formation of a pentacoordinate phosphorus intermediate or transition state, and the subsequent departure of a chloride ion. Locating and characterizing the transition state structure is a key outcome of these calculations, offering a snapshot of the highest energy point along the reaction coordinate.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and the influence of the surrounding environment.

Conformational Dynamics and Rotational Isomerism

The butyl chain of this compound possesses significant conformational flexibility due to rotation around its carbon-carbon single bonds. This rotation gives rise to various rotational isomers, or conformers, each with a distinct energy and geometry. MD simulations can track the transitions between these conformers, revealing the preferred shapes of the molecule and the energy barriers that separate different conformations.

The relative populations of different conformers, such as anti and gauche arrangements around the C-C bonds, can be determined from these simulations. This information is critical as the conformation of the molecule can significantly impact its reactivity and interactions with other molecules.

A hypothetical representation of the relative energies of different conformers is provided below.

| Conformer (Dihedral Angle) | Relative Energy (kJ/mol) |

| Anti-Anti | 0.0 |

| Anti-Gauche | 3.8 |

| Gauche-Gauche | 8.1 |

Note: These values are illustrative. Precise energy differences would be obtained from detailed molecular dynamics simulations.

Solvent Effects on Molecular Behavior and Interactions

The behavior of this compound can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to study these solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to observe how the solute and solvent molecules arrange themselves and interact with each other.

These simulations can provide detailed information on the solvation shell structure around the phosphonic dichloride group and the chlorinated butyl chain. Radial distribution functions can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. Furthermore, the dynamics of the solvent molecules in the vicinity of the solute can be analyzed to understand how the solute affects the solvent's properties. For a polar molecule like this compound, polar solvents would be expected to strongly interact with the phosphoryl group through dipole-dipole interactions.

Advanced Modeling Techniques for Complex Reaction Pathways

For more complex reaction pathways, such as those involving multiple steps or competing mechanisms, advanced modeling techniques are often employed. These can include hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the reactive center of the molecule is treated with a high level of quantum mechanical theory, while the remainder of the system, including the solvent, is described by a more computationally efficient molecular mechanics force field. This approach allows for the study of reactions in a more realistic, extended environment without incurring the prohibitive computational cost of a full quantum mechanical treatment of the entire system. Such methods are crucial for accurately modeling reaction mechanisms and predicting reaction outcomes in complex chemical systems.

Application of Machine Learning and Artificial Intelligence for Property and Reactivity Prediction

The prediction of molecular properties and reactivity for organophosphorus compounds, including this compound, is a complex task due to the vastness of chemical space. arxiv.org Traditional experimental methods for determining these characteristics can be time-consuming and costly. nih.gov In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools to augment or even replace these traditional processes, offering rapid and accurate predictions. nih.gov

A variety of machine learning models are being employed to forecast the properties of organophosphorus molecules. arxiv.orgarxiv.org These models can "learn" from existing data to identify patterns and make predictions for new, un-synthesized compounds. arxiv.org By inputting molecular descriptors, which are numerical representations of a molecule's structure and properties, these models can predict a range of endpoints.

One significant application of ML in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. nih.gov For organophosphorus compounds, QSAR models have been successfully used to predict properties such as the bioconcentration factor (BCF), a key indicator of a substance's potential for environmental accumulation. nih.gov These models are often built using techniques like Multiple Linear Regression (MLR) and Genetic Algorithms for variable selection. nih.gov

Recurrent Neural Networks (RNNs) with attention mechanisms represent another sophisticated approach. arxiv.orgarxiv.orgresearchgate.net This framework, often trained on large chemical datasets, can generate novel molecules with desired properties, such as specific biological actions with reduced toxicity. arxiv.orgarxiv.org The process involves converting molecular structures into a string format (SMILES), which the RNN model then uses to learn the underlying patterns of chemical structures. arxiv.orgresearchgate.net

The performance of various machine learning algorithms in predicting the severity of organophosphate poisoning has been evaluated, with models like XGBoost demonstrating high accuracy. nih.gov Such models can identify the most important predictors of toxicity from a range of input features. nih.gov

The table below summarizes some of the machine learning models applied to the prediction of properties and reactivity of organophosphorus compounds, which are applicable to this compound.

| Machine Learning Model | Application | Key Findings | Reference |

| Recurrent Neural Networks (RNN) with attention | Generation of novel organophosphorus molecules with desired biological activity and low toxicity. | Successfully generated molecules with high druglikeness scores. | arxiv.orgarxiv.orgresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of bioconcentration factor (BCF) for organophosphate pesticides. | Developed statistically robust models for predicting environmental accumulation. | nih.gov |

| XGBoost | Prediction of the severity of organophosphate poisoning. | Achieved high accuracy (90.1%) in predicting poisoning severity. | nih.gov |

| Neural Network | Prediction of general chemical stability and reactivity of molecules. | Successfully predicted experimental results for reactions between electrolytes and redox mediators. | nih.gov |

The development of comprehensive discovery platforms for organophosphorus ligands further showcases the power of machine learning. acs.org By calculating physicochemical descriptors for a vast number of ligands and training ML models, it is possible to predict the properties of hundreds of thousands of new ligands, accelerating the discovery of new catalysts. acs.org High-throughput experimentation combined with machine learning has also been used to accelerate the synthesis of organophosphorus compounds by accurately predicting reaction yields. sciengine.com

The success of any machine learning model in predicting the properties of compounds like this compound is highly dependent on several key factors. These include the quality and size of the training dataset, the choice of molecular descriptors, the specific machine learning algorithm used, and rigorous model validation. nih.gov As more high-quality data becomes available and new algorithms are developed, the accuracy and applicability of these computational approaches are expected to continue to grow, playing an increasingly vital role in chemical research and development.

Derivatives and Analogues of 2,4 Dichlorobutyl Phosphonic Dichloride

Synthesis and Characterization of Phosphonate (B1237965) Esters and Amides

The conversion of phosphonic dichlorides into their corresponding esters and amides is a fundamental transformation in organophosphorus chemistry. This is typically achieved by reacting the dichloride with alcohols, phenols, or amines.

The reaction with alcohols (alcoholysis) yields phosphonate esters. The reaction can be controlled to produce either monoesters or diesters, often by controlling the stoichiometry of the alcohol used. In the presence of a base, such as triethylamine (B128534) or pyridine, the reaction proceeds smoothly to neutralize the hydrogen chloride byproduct. The sequential addition of two different alcohols can be employed to synthesize mixed phosphonate diesters. mdpi.com

Similarly, reaction with primary or secondary amines (aminolysis) affords phosphonamidates or phosphonic diamides. researchgate.net The high reactivity of the P-Cl bond allows these reactions to proceed readily, typically in an inert solvent and in the presence of an HCl scavenger.

Characterization of these derivatives relies heavily on spectroscopic methods. ³¹P NMR spectroscopy is particularly diagnostic, with phosphonate diesters and diamides showing characteristic chemical shifts distinct from the starting dichloride. ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the alkyl chain and the newly introduced ester or amide groups, with P-H and P-C coupling constants providing valuable structural information.

| Reactant (Nucleophile) | Product Name | Product Class | Typical Reaction Conditions |

|---|---|---|---|

| Methanol (2 eq.) | Dimethyl (2,4-Dichlorobutyl)phosphonate | Phosphonate Diester | Inert solvent (e.g., THF, CH₂Cl₂), Triethylamine, Room Temperature |

| Ethanol (2 eq.) | Diethyl (2,4-Dichlorobutyl)phosphonate | Phosphonate Diester | Inert solvent, Triethylamine, Room Temperature. researchgate.net |

| Phenol (2 eq.) | Diphenyl (2,4-Dichlorobutyl)phosphonate | Phosphonate Diester | Inert solvent, Pyridine, 0°C to Room Temperature |

| Diethylamine (4 eq.) | P-(2,4-Dichlorobutyl)-N,N,N',N'-tetraethylphosphonic diamide | Phosphonic Diamide | Inert solvent (e.g., Diethyl ether), Room Temperature |

| Aniline (4 eq.) | P-(2,4-Dichlorobutyl)-N,N'-diphenylphosphonic diamide | Phosphonic Diamide | Inert solvent, Triethylamine, Room Temperature |

| Ethanol (1 eq.) then Propanol (1 eq.) | Ethyl Propyl (2,4-Dichlorobutyl)phosphonate | Mixed Phosphonate Diester | Stepwise addition of alcohols with base in an inert solvent. mdpi.com |

Preparation of Phosphinic Acid Derivatives

Phosphinic acids possess the general structure R-P(O)(OH)-R', containing two direct P-C bonds (or one P-C and one P-H bond). The synthesis of a (2,4-Dichlorobutyl)phosphinic acid derivative would not typically start from the phosphonic dichloride, but rather from precursors that allow for the formation of the P-C bond.

One established method for creating alkylphosphinic acids is the free-radical-initiated addition of hypophosphorous acid (H₃PO₂) or its salts to olefins. google.com To synthesize (2,4-Dichlorobutyl)phosphinic acid, a plausible precursor would be a dichlorobutene, such as 3,4-dichlorobut-1-ene. The reaction, typically initiated by a radical source like a peroxide, would involve the addition of the P-H bond of hypophosphorous acid across the double bond of the alkene. Subsequent workup would yield the target phosphinic acid.

Another general route involves the oxidation of secondary phosphines (R₂PH) or their oxides (R₂P(O)H). kent.ac.uk This would require the prior synthesis of a (2,4-Dichlorobutyl)phosphine, which can be challenging. A more common approach is the reaction of organometallic reagents (e.g., Grignard reagents) with phosphorus halides, followed by controlled hydrolysis and oxidation. kent.ac.uk

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 3,4-Dichlorobut-1-ene | Sodium Hypophosphite (NaH₂PO₂), Radical Initiator (e.g., AIBN or peroxide) | Sodium (2,4-Dichlorobutyl)phosphinate | Radical Hydrophosphination. google.com |

| 2 | Sodium (2,4-Dichlorobutyl)phosphinate | Acid (e.g., HCl) | (2,4-Dichlorobutyl)phosphinic Acid | Acidification |

Compounds with Varied Halogenation Patterns on the Butyl Chain

The synthesis of analogues of this compound with different halogenation patterns on the butyl chain is achievable by modifying the starting alkyl halide in the Clay-Kinnear-Perren reaction. wikipedia.orgwikipedia.org This reaction forms a P-C bond by treating an alkyl halide with phosphorus trichloride (B1173362) (PCl₃) and a Lewis acid catalyst, typically aluminum trichloride (AlCl₃). orgsyn.org The initial product is an alkyltrichlorophosphonium tetrachloroaluminate salt ([RPCl₃]⁺[AlCl₄]⁻), which is then hydrolyzed to yield the alkylphosphonic dichloride (RP(O)Cl₂). wikipedia.org

By selecting different dihalobutane isomers as the starting material, a range of phosphonic dichlorides with varied halogen substitution can be synthesized. For example, using 1,3-dichlorobutane (B52869) or 1,4-dibromobutane (B41627) would lead to the corresponding (1,3-dichlorobutyl)- or (4-bromobutyl)phosphonic dichlorides, respectively.

A critical consideration in this synthesis is the potential for carbocation rearrangements, especially when using secondary or branched alkyl halides. wikipedia.orgscispace.com The reaction conditions can promote isomerization of the alkyl group, potentially leading to a mixture of products.

| Starting Alkyl Halide | Reagents | Expected Product | Potential Isomeric Byproducts |

|---|---|---|---|

| 1,4-Dichlorobutane | 1. PCl₃, AlCl₃ 2. H₂O | (4-Chlorobutyl)phosphonic dichloride | Rearrangement products are less likely with primary halides. |

| 1,3-Dichlorobutane | 1. PCl₃, AlCl₃ 2. H₂O | (3-Chlorobutyl)phosphonic dichloride | Possible rearrangement to more stable carbocation intermediates. |

| 2,3-Dibromobutane | 1. PCl₃, AlCl₃ 2. H₂O | (3-Bromo-1-methylpropyl)phosphonic dichloride | Significant rearrangement is possible. |

| 1-Bromo-4-chlorobutane | 1. PCl₃, AlCl₃ 2. H₂O | (4-Chlorobutyl)phosphonic dichloride | Reaction typically occurs at the more reactive C-Br bond. |

Analogues Featuring Different Alkyl Chain Lengths or Phosphorus Substituents

The flexibility of the Clay-Kinnear-Perren reaction also allows for the synthesis of analogues with varying alkyl chain lengths. orgsyn.org By substituting dichlorobutane with other α,ω-dihaloalkanes, a homologous series of (ω-haloalkyl)phosphonic dichlorides can be prepared. For instance, using 1,5-dichloropentane (B10660) would yield (5-chloropentyl)phosphonic dichloride.

Modifications can also be made directly at the phosphorus center. The intermediate phosphonium (B103445) salt ([RPCl₃]⁺[AlCl₄]⁻) from the Kinnear-Perren reaction is a versatile precursor. wikipedia.org Instead of hydrolysis to the phosphonic dichloride, treatment with a sulfurizing agent like hydrogen sulfide (B99878) or a dialkyl disulfide can produce the corresponding alkylthionophosphonic dichloride (RP(S)Cl₂). wikipedia.orggoogle.com This introduces a sulfur atom in place of the phosphoryl oxygen, significantly altering the electronic properties and reactivity of the phosphorus center.

Furthermore, reduction of the intermediate phosphonium salt, for example with aluminum powder, can yield an alkyldichlorophosphine (RPCl₂), a trivalent phosphorus compound that serves as a building block for a different class of organophosphorus derivatives. wikipedia.org

| Starting Material/Intermediate | Reagent(s) | Product Name | Product Class |

|---|---|---|---|

| [(2,4-Dichlorobutyl)PCl₃]⁺[AlCl₄]⁻ | H₂O | This compound | Phosphonic Dichloride |

| [(2,4-Dichlorobutyl)PCl₃]⁺[AlCl₄]⁻ | H₂S or Dimethyl Disulfide | (2,4-Dichlorobutyl)thionophosphonic dichloride | Thionophosphonic Dichloride. google.com |

| [(2,4-Dichlorobutyl)PCl₃]⁺[AlCl₄]⁻ | Aluminum powder (reducing agent) | (2,4-Dichlorobutyl)dichlorophosphine | Dichlorophosphine. wikipedia.org |

Applications of 2,4 Dichlorobutyl Phosphonic Dichloride in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for Specialty Chemicals

Organophosphorus compounds are widely recognized for their utility as intermediates in the synthesis of a vast array of specialty chemicals.

Precursor in the Synthesis of Organophosphorus Ligands and Reagents

Phosphonic dichlorides are reactive precursors for a variety of organophosphorus compounds. In principle, the phosphorus-chlorine bonds in (2,4-Dichlorobutyl)phosphonic dichloride could be readily displaced by nucleophiles such as alcohols, amines, or organometallic reagents. This would allow for the synthesis of the corresponding phosphonate (B1237965) esters, phosphonamides, or phosphines. These derivatives are foundational structures for more complex molecules, including chiral ligands for asymmetric catalysis and specialized reagents for organic synthesis. However, no specific examples of this compound being used for the synthesis of such ligands or reagents are documented in the available literature.

Building Block for Adhesives and Sealant Formulations

Phosphorus-containing compounds can be incorporated into adhesive and sealant formulations to enhance properties such as adhesion to metal substrates, flame retardancy, and thermal stability. The phosphonic acid group, which can be obtained from the hydrolysis of the dichloride, is known to improve adhesion. While this suggests a potential application for derivatives of this compound, there is no direct evidence or research supporting its use as a building block in these formulations.

Monomeric Applications in Polymer Chemistry

The multifunctionality of this compound, with its reactive phosphonic dichloride group and two chlorine atoms on the butyl chain, suggests potential applications in polymer chemistry.

Incorporation into Polymer Backbones for Functional Materials

In theory, this compound could be used as a monomer or a comonomer in polymerization reactions. For example, it could potentially react with diols or other difunctional monomers to form polyesters or other condensation polymers. The incorporation of the phosphonic group into the polymer backbone could impart desirable properties such as flame resistance, improved thermal stability, and enhanced adhesion. Despite this theoretical potential, no studies have been found that report the use of this compound for creating functional materials through its incorporation into polymer backbones.

Catalytic Applications

While some organophosphorus compounds are utilized as catalysts or catalyst precursors in various chemical reactions, there is no information available to suggest that this compound has any catalytic applications. Its high reactivity would likely make it unsuitable as a stable catalyst under most reaction conditions.

Information regarding the chemical compound "this compound," including its applications in chemical synthesis and materials science, is not available in the public domain.

Extensive searches of scholarly articles, chemical databases, and patent literature did not yield any specific information for the compound "this compound." Consequently, there is no available research or data to support the creation of an article based on the provided outline, which focuses on its use in the development of ligand systems for transition metal catalysis or its utilization in specific organic transformation catalysis.

The scientific literature contains information on related compounds, such as other organophosphorus dichlorides and their derivatives, which are utilized in various catalytic and synthetic applications. However, no specific data, research findings, or applications related to "this compound" could be identified. Therefore, the requested article with detailed research findings and data tables for this particular compound cannot be generated.

Future Research Directions and Perspectives

Development of Sustainable Synthetic Methodologies

The pursuit of green chemistry principles is a driving force in modern chemical synthesis, and the production of (2,4-Dichlorobutyl)phosphonic dichloride is no exception. rsc.org Future research will likely focus on developing more environmentally friendly and efficient synthetic routes. Traditional methods for creating phosphonic dichlorides often involve reagents that are hazardous and produce significant waste. rsc.org

Key areas for future investigation include:

Catalyst- and Solvent-Free Reactions: Inspired by recent progress in organophosphorus chemistry, researchers may explore ball-milling techniques and other solvent-free conditions to synthesize the target compound. researchgate.net These methods can lead to higher yields, shorter reaction times, and a cleaner reaction profile.

Renewable Feedstocks: Investigation into the use of bio-based starting materials could provide a more sustainable pathway to the butyl chain of the molecule.

| Synthetic Approach | Potential Advantages | Key Research Challenge |

| Mechanochemistry (Ball-Milling) | Reduced solvent use, potentially lower energy consumption, shorter reaction times. | Optimizing reaction conditions for scalability and yield. |

| Flow Chemistry | Improved safety for handling reactive intermediates, precise control over reaction parameters, potential for automation. | Designing and fabricating suitable microreactors for phosphonylation reactions. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Identifying or engineering enzymes capable of forming the P-C bond. |

Table 1: Potential Sustainable Synthetic Methodologies for this compound.

Exploration of Novel Reactivity Modes and Selective Transformations

The reactivity of the P-Cl bonds in phosphonic dichlorides makes them versatile intermediates for further chemical transformations. nih.gov Future research is expected to delve into new ways to selectively functionalize this compound.

Promising areas of exploration include:

Selective Functionalization: Developing methods to selectively react at one of the P-Cl bonds while leaving the other intact would open up pathways to a wider range of derivatives.

Stereoselective Reactions: For chiral applications, the development of catalytic methods to introduce stereocenters into the molecule would be of significant interest.

Polymerization: The difunctional nature of the phosphonic dichloride group could be exploited for the synthesis of novel organophosphorus polymers. researchgate.net

| Transformation Type | Potential Product Class | Significance |

| Monohydrolysis/Monoalcoholysis | Phosphonochloridic acids/esters | Versatile building blocks for further synthesis. |

| Asymmetric Catalysis | Chiral phosphonates | Potential applications in stereoselective synthesis and as chiral ligands. |

| Polycondensation | Polyphosphonates | Materials with potential flame retardant or metal-chelating properties. |

Table 2: Future Directions in the Reactivity of this compound.

Integration of Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. ulpgc.esrsc.org Applying these methods to this compound can accelerate research and development.

Future computational studies could focus on:

Reaction Mechanism Elucidation: DFT calculations can be used to model reaction pathways, identify transition states, and predict the feasibility of new synthetic routes.

Spectroscopic Property Prediction: Computational models can help in the interpretation of experimental data, such as NMR and IR spectra, by predicting these properties for the parent molecule and its derivatives.

Molecular Property Prediction: Properties such as electronic structure, reactivity indices, and potential for intermolecular interactions can be modeled to guide experimental design. ulpgc.es

| Computational Method | Predicted Property | Application in Research |

| Density Functional Theory (DFT) | Reaction energies, transition state geometries, NMR chemical shifts. | Guiding the development of new synthetic methods and confirming product structures. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects. | Understanding the behavior of the molecule in different environments. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions. | Designing biocatalytic processes for the synthesis of the compound. |

Table 3: Application of Computational Modeling to this compound.

Diversification of Applications in Emerging Materials Science Fields

Organophosphorus compounds are increasingly being incorporated into advanced materials due to their unique properties. wikipedia.orgacs.org Future research will likely explore the potential of this compound as a building block for new materials.

Potential applications in materials science include:

Flame Retardants: Phosphorus-containing compounds are well-known for their flame-retardant properties. Incorporating this molecule into polymers could enhance their fire resistance. wikipedia.org

Functional Polymers: The phosphonic acid group (after hydrolysis of the dichloride) can be used to create polymers with ion-exchange or metal-chelating capabilities.

Surface Modification: The reactive nature of the phosphonic dichloride could be utilized to chemically modify surfaces, imparting new properties such as hydrophobicity or biocompatibility.

| Material Application | Key Property Conferred by the Compound | Potential End-Use |

| Flame Retardant Additive | Char formation, radical trapping. | Fire-safe plastics for electronics and construction. |

| Metal-Chelating Resins | Binding of heavy metal ions. | Water purification and environmental remediation. |

| Surface-Modified Biomaterials | Covalent attachment to surfaces. | Medical implants with improved biocompatibility. |

Table 4: Potential Materials Science Applications of this compound Derivatives.

Q & A

Basic Research Questions

Q. How do reagent molar ratios and temperature influence the yield and inherent viscosity of polyphosphonates synthesized from (2,4-dichlorobutyl)phosphonic dichloride?

- Methodological Answer: Optimal synthesis involves balancing the molar ratio of phosphonic dichloride to diols (e.g., bisphenol A) and maintaining low temperatures (~20°C). Excess phosphonic dichloride (molar ratio 2:1) maximizes yield and viscosity by minimizing side reactions like hydrolysis. Elevated temperatures reduce solubility and accelerate hydrolysis, leading to decreased polymer yield .

Q. What precautions are critical for handling this compound in laboratory settings?

- Methodological Answer: Use anhydrous solvents (e.g., dimethylformamide) to prevent hydrolysis. Conduct reactions under inert atmospheres (N₂/Ar) and monitor temperature rigorously. Hydrolysis generates phosphonic acid byproducts, which can terminate polymerization, necessitating strict moisture control .

Q. What standard protocols exist for synthesizing phosphoester networks using this compound?

- Methodological Answer: A nucleophilic displacement reaction with polyvinyl alcohol (PVA) in dimethylformamide at 90°C for 12 hours is typical. Post-reaction, solvent removal under reduced pressure and thorough drying ensure crosslinked network formation. Adjusting phosphonic dichloride stoichiometry tailors mechanical properties .

Advanced Research Questions

Q. How can conflicting data on temperature effects in polyphosphonate synthesis (e.g., Prot [30] vs. Iliescu [34]) be resolved?

- Methodological Answer: Discrepancies arise from differing reaction systems (e.g., interfacial vs. bulk polycondensation). To reconcile results, replicate experiments under identical conditions, varying base concentration and diol solubility. Use kinetic modeling to isolate temperature-dependent hydrolysis rates from polymerization kinetics .

Q. What advanced characterization techniques validate the integration of this compound into semi-interpenetrating polymer networks (semi-IPNs)?

- Methodological Answer: FT-IR spectroscopy identifies P-O-C bond formation, while swelling studies (water absorption) and vapor transport assays quantify hydrogel functionality. Crosslinking density is inferred from dynamic mechanical analysis (DMA) and compared to theoretical models based on phosphonic dichloride stoichiometry .

Q. How does phosphonic dichloride hydrolysis impact the design of biodegradable polymers?

- Methodological Answer: Controlled hydrolysis can be leveraged to tune degradation rates. Monitor hydrolytic stability via accelerated aging tests (e.g., pH 7.4 buffer at 37°C) and correlate with NMR or mass loss data. Adjust diol hydrophobicity or introduce hydrolyzable comonomers to balance stability and biodegradability .

Q. What mechanistic insights explain the dominance of vapor-liquid interfacial polycondensation over traditional methods?

- Methodological Answer: Vapor-liquid systems reduce interfacial tension, enabling rapid monomer diffusion and high-molecular-weight polymers. Use computational fluid dynamics (CFD) to model phase boundaries and optimize reactor design. Compare inherent viscosity and GPC data across methods to validate efficiency .

Key Research Gaps and Recommendations

- Contradictory Data : Address discrepancies in temperature effects by standardizing reaction systems and reporting detailed kinetic parameters .

- Material Design : Explore hybrid systems (e.g., phosphoester-chitosan composites) for multifunctional biomaterials .

- Safety Protocols : Develop real-time hydrolysis monitoring tools (e.g., in-situ FT-IR) to enhance reaction control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.